1-Hexyl-4-nitrobenzene
Overview
Description
1-Hexyl-4-nitrobenzene is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
The Hexyl(2,4,6,2′,4′,6′-hexanitrodiphenylamine) anion forms ion-pairs with alkali metal cations in an aqueous solution. The association constants of these ion-pairs have been determined both in nitrobenzene and in water, revealing insights into the interactions between these compounds and alkali metal ions (Motomizu, Toei, & Iwachido, 1969).
The extraction of alkali and alkaline earth metal salts of hexyl into nitrobenzene has been studied, with findings indicating that water content in the extract was greater than that in nitrobenzene not containing these salts. This research contributes to understanding the behavior of water in nitrobenzene phases (KawasakiMikio, ToeiKyoji, & IwachidoTadashi, 1972).
Investigations into the electrochemical reduction of nitrobenzene in the room temperature ionic liquid [C4dmim][N(Tf)2] have been conducted, providing insights into the reduction mechanisms of nitrobenzene and its derivatives, which are relevant for understanding the electrochemical behavior of these compounds (Silvester et al., 2006).
The preparation of 1-Alkoxy-2-amino-4-nitrobenzenes in aqueous solution has been explored, highlighting the potential for economic use of alcohols in the preparation of these compounds (Blanksma, 2010).
Studies on the electrochemical degradation of nitrobenzene using an oxygen-diffusion cathode have provided insights into the catalytic effects of Fe2+, Cu2+, and UVA light on this process, which is significant for understanding the degradation mechanisms of nitrobenzene in environmental contexts (Brillas et al., 2004).
properties
IUPAC Name |
1-hexyl-4-nitrobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h7-10H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWXUZXLBPAZJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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